molecular formula C7H6Cl3NO2S B14577005 2-Chloro-5-(dichloromethanesulfonyl)aniline CAS No. 61497-38-9

2-Chloro-5-(dichloromethanesulfonyl)aniline

Cat. No.: B14577005
CAS No.: 61497-38-9
M. Wt: 274.5 g/mol
InChI Key: XRGLUMYOCOFMOT-UHFFFAOYSA-N
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Description

2-Chloro-5-(dichloromethanesulfonyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group and a dichloromethanesulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(dichloromethanesulfonyl)aniline typically involves the chlorination of 5-amino-2-chlorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted at elevated temperatures to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(dichloromethanesulfonyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol or water) are commonly used.

    Oxidation Reactions: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction Reactions: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution Reactions: Formation of substituted aniline derivatives.

    Oxidation Reactions: Formation of sulfonyl derivatives.

    Reduction Reactions: Formation of amino derivatives.

Scientific Research Applications

2-Chloro-5-(dichloromethanesulfonyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(dichloromethanesulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2-Chloro-5-(dichloromethanesulfonyl)aniline is unique due to the presence of both a chloro group and a dichloromethanesulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61497-38-9

Molecular Formula

C7H6Cl3NO2S

Molecular Weight

274.5 g/mol

IUPAC Name

2-chloro-5-(dichloromethylsulfonyl)aniline

InChI

InChI=1S/C7H6Cl3NO2S/c8-5-2-1-4(3-6(5)11)14(12,13)7(9)10/h1-3,7H,11H2

InChI Key

XRGLUMYOCOFMOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)N)Cl

Origin of Product

United States

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